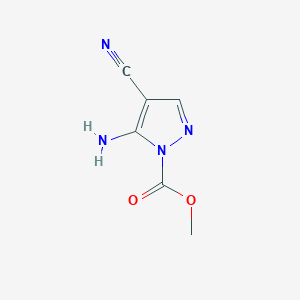
methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 . Its canonical SMILES representation is COC(=O)N1C(=C(C=N1)C#N)N .Physical And Chemical Properties Analysis
“Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate” is a solid compound . It has a topological polar surface area of 93.9 Ų . The compound has one rotatable bond and its complexity, as computed by Cactvs, is 233 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate derivatives have been explored for their synthesis processes and crystal structures. For example, one study detailed the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, revealing its potential for fungicidal and plant growth regulation activities (L. Minga, 2005).
Chemical Synthesis
- Various studies have focused on innovative synthesis methods for related compounds. For example, a green and efficient one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water is described, showcasing a catalyst-free, atom-economical method (A. M. Zonouz et al., 2012).
Corrosion Inhibition
- Some pyrazole derivatives, including those related to methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating significant reduction in corrosion rates (L. Herrag et al., 2007).
Biological and Pharmaceutical Research
- In the field of biological and pharmaceutical research, derivatives of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate have been synthesized and analyzed for various activities. For instance, some derivatives have been investigated for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential therapeutic applications (Ashraf S. Hassan et al., 2014).
Advanced Material Synthesis
- The compound has also found use in the synthesis of advanced materials. For example, it has been used in the preparation of novel fluorophores and inhibitors, demonstrating the versatility of this compound in material science applications (Yan‐Chao Wu et al., 2006).
Catalysis
- Additionally, the compound plays a role in catalysis. For instance, it has been involved in the green synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates using novel catalysts, highlighting its potential in enhancing eco-friendly chemical processes (B. Maleki & S. S. Ashrafi, 2014).
Viral Inhibition
- In virology research, derivatives of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate have been synthesized and evaluated for their anti-tobacco mosaic virus (TMV) activity, showing promising results in controlling viral infections in plants (D. Zhang et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
methyl 5-amino-4-cyanopyrazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAGGGNPYWRFJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=C(C=N1)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406417 |
Source


|
| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
CAS RN |
220131-57-7 |
Source


|
| Record name | methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)




![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)
![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)


